molecular formula C21H22ClN3O3S B2812160 6-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 898462-94-7

6-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

カタログ番号: B2812160
CAS番号: 898462-94-7
分子量: 431.94
InChIキー: BTMQVXQSSOICDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one is a complex heterocyclic molecule characterized by:

  • A tricyclic dodecatrienone core fused with a 1-azatricyclo system.
  • A sulfonyl-linked 4-(3-chlorophenyl)piperazine moiety at position 4.

特性

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c22-17-2-1-3-18(14-17)23-8-10-24(11-9-23)29(27,28)19-12-15-4-5-20(26)25-7-6-16(13-19)21(15)25/h1-3,12-14H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMQVXQSSOICDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multiple steps, starting with the preparation of the pyrroloquinoline core. This can be achieved through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the sulfonyl group through sulfonation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demand for high-quality material in large quantities.

化学反応の分析

Types of Reactions

6-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

科学的研究の応用

6-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

作用機序

The mechanism of action of 6-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use.

生物活性

The compound 6-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one , also referred to as G855-2046, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H28ClN3O3S
  • Molecular Weight : 474.02 g/mol
  • LogP : 3.945 (indicating moderate lipophilicity)
  • Water Solubility : LogSw = -4.29 (low solubility)

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioavailability and pharmacokinetics.

The compound's mechanism of action is primarily associated with its interaction with various receptors and enzymes:

  • Serotonergic Activity : The piperazine moiety suggests potential serotonergic antagonism, which could be beneficial in treating mood disorders and certain types of cancer where serotonin pathways are implicated .
  • Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurodegenerative diseases and bacterial infections, respectively .

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of G855-2046 against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast), HT29 (colon), A2780 (ovarian), and MiaPaCa2 (pancreatic).
  • Results : The compound exhibited moderate activity against MCF-7 and HT29 cell lines with GI50 values ranging from 14 µM to >50 µM for other lines, indicating selective cytotoxicity towards certain cancer types .

Antimicrobial Activity

G855-2046 has also been assessed for its antibacterial properties:

  • Bacterial Strains : Evaluated against common pathogens.
  • Findings : Demonstrated significant antibacterial activity with IC50 values comparable to established antibiotics .

Study 1: Antiproliferative Effects

A study conducted on the antiproliferative effects of G855-2046 showed promising results against breast and colon cancer cell lines. The compound's ability to inhibit cell growth was attributed to its interference with cell cycle progression and induction of apoptosis in malignant cells.

Cell LineGI50 (µM)Mechanism
MCF-714Apoptosis induction
HT2920Cell cycle arrest
MiaPaCa2>50No significant effect

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, G855-2046 was tested for its ability to inhibit AChE and urease:

  • AChE Inhibition : IC50 = 2.14 µM, indicating strong potential for treating Alzheimer's disease.
  • Urease Inhibition : IC50 = 1.13 µM, demonstrating potential for treating infections caused by urease-producing bacteria.
EnzymeIC50 (µM)Reference Compound
Acetylcholinesterase2.14Thiourea (21.25)
Urease1.13Standard reference

類似化合物との比較

Core Structural Variations

The tricyclic dodecatrienone scaffold distinguishes the target compound from spirocyclic or simpler bicyclic analogs. For example:

  • Compound 14 (from ): Features a diazaspiro[4.5]decane-2,4-dione core instead of the azatricyclo system. Despite sharing the 4-(3-chlorophenyl)piperazine group, its spirocyclic framework may alter receptor binding kinetics compared to the target compound’s rigid tricyclic structure .

Substituent Modifications on the Piperazine Moiety

Variations in the piperazine substituents significantly influence physicochemical and pharmacological properties:

Compound Name Piperazine Substituent Key Structural Differences Potential Implications
Target Compound 3-Chlorophenyl Enhanced lipophilicity; possible serotonin/dopamine receptor affinity
6-{[4-(4-Methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]dodecatrien-11-one () 4-Methylbenzoyl Electron-donating methyl group vs. chloro Reduced metabolic stability; altered receptor selectivity
6-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[...]dodecatrien-11-one () 3-Trifluoromethylbenzoyl Strong electron-withdrawing CF₃ group Increased metabolic resistance; enhanced binding to hydrophobic pockets

Functional Group Linkages

The sulfonyl bridge in the target compound contrasts with carboxamide or ester linkages in other analogs.

Research Findings and Gaps

  • Spectroscopic Characterization : While highlights NMR and UV methods for structural elucidation of unrelated compounds, similar techniques are presumed applicable to the target compound for verifying its piperazine and tricyclic moieties .
  • Pharmacological Data Limitations: No direct activity data (e.g., IC₅₀, Ki) are available in the evidence for the target compound. However, analogs like Compound 14 () suggest that 3-chlorophenyl-piperazine derivatives are prioritized in neuropharmacological research, likely due to their affinity for monoaminergic receptors .
  • Commercial Availability: The trifluoromethyl analog () is listed as a commercial product, indicating industrial interest in this structural class, though pricing and stock details remain non-informative for comparative efficacy .

Q & A

Q. What are the optimal synthetic pathways for 6-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]dodeca-...-11-one, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the piperazine moiety and cyclization to form the azatricyclo core. Key steps include:
  • Temperature Control : Maintain 40–60°C during sulfonylation to avoid side reactions (e.g., sulfone decomposition) .
  • Catalyst Selection : Use triethylamine or DMAP to enhance nucleophilic substitution efficiency .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates. Final purity (>95%) can be confirmed via HPLC .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., sulfonyl group at δ 3.2–3.5 ppm for 1H^1H; azatricyclo carbons at δ 110–130 ppm for 13C^{13}C) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .
  • X-ray Crystallography : Resolve the tricyclic core geometry and piperazine sulfonyl orientation (if single crystals are obtainable) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Receptor Binding : Screen against serotonin (5-HT1A_{1A}/5-HT2A_{2A}) and dopamine receptors due to the piperazine pharmacophore. Use radioligand displacement assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A}) .
  • Enzyme Inhibition : Test against kinases or proteases via fluorometric assays (e.g., ATP-dependent kinase activity) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP/logD values and polar surface area (PSA) calculations .
  • Docking Studies : Target the 5-HT2A_{2A} receptor (PDB: 6A93) to refine substituent interactions (e.g., 3-chlorophenyl vs. 4-chlorophenyl) .
  • ADMET Prediction : Use tools like SwissADME to assess metabolic stability (CYP450 isoforms) and toxicity (hERG inhibition) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for assay variability .
  • Orthogonal Assays : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand results are inconsistent .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may skew in vivo vs. in vitro results .

Q. How can reaction mechanisms for sulfonylation and cyclization steps be validated?

  • Methodological Answer :
  • Isotopic Labeling : Introduce 18O^{18}O-labeled sulfonyl chloride to track sulfonation intermediates via MS .
  • Kinetic Studies : Monitor cyclization rates via in situ FTIR to detect intermediate aziridine formation .
  • DFT Calculations : Map energy barriers for key transition states (e.g., ring closure) using Gaussian09 with B3LYP/6-31G(d) basis set .

Q. What advanced separation techniques improve scalability of the synthesis?

  • Methodological Answer :
  • Membrane Technologies : Use nanofiltration (MWCO 500 Da) to remove low-MW byproducts .
  • Continuous Flow Reactors : Optimize residence time (10–15 min) for cyclization to enhance throughput .
  • Crystallization Engineering : Employ anti-solvent (e.g., water) addition under controlled supersaturation to improve crystal yield .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。